(1R,2S)-N-Arachidonoylcyclopropanolamide is a synthetic compound that belongs to the class of fatty acid amides. It is characterized by its unique cyclopropanol structure and is derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of the endocannabinoid system.
The compound is synthesized from arachidonic acid, which is primarily obtained from dietary sources like fish oils and certain plant oils. Arachidonic acid can be metabolized into various bioactive lipids, including endocannabinoids, which play crucial roles in cell signaling and inflammation.
(1R,2S)-N-Arachidonoylcyclopropanolamide is classified as a cannabinoid-like compound due to its structural similarities to naturally occurring endocannabinoids. It is also categorized under cyclopropanolamides, which are known for their diverse biological activities.
The synthesis of (1R,2S)-N-Arachidonoylcyclopropanolamide typically involves the following steps:
The reaction mechanism generally involves the activation of the carboxylic acid group of arachidonic acid followed by nucleophilic attack by the amine derived from cyclopropanol. The reaction yields (1R,2S)-N-Arachidonoylcyclopropanolamide along with by-products that need to be purified through techniques such as chromatography.
The molecular formula for (1R,2S)-N-Arachidonoylcyclopropanolamide is C23H37NO2. It features a cyclopropanol ring fused with an arachidonic acid moiety, contributing to its unique three-dimensional conformation.
(1R,2S)-N-Arachidonoylcyclopropanolamide undergoes various chemical reactions typical of fatty acid amides:
These reactions can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to identify and quantify products.
(1R,2S)-N-Arachidonoylcyclopropanolamide interacts with cannabinoid receptors in the body, particularly CB1 and CB2 receptors. Its mechanism involves:
Studies have shown that compounds like (1R,2S)-N-Arachidonoylcyclopropanolamide can influence pain perception and immune responses through these receptor interactions.
Relevant data on these properties can be obtained from chemical databases such as PubChem and other scientific literature sources .
(1R,2S)-N-Arachidonoylcyclopropanolamide has potential applications in:
This compound represents a significant area of interest within cannabinoid research due to its unique structure and biological activity. Further studies could elucidate its full therapeutic potential and mechanisms of action in various biological contexts.
(1R,2S)-N-Arachidonoylcyclopropanolamide represents a strategically engineered lipid mediator designed to probe the complexities of endocannabinoid signaling. This synthetic analogue incorporates a cyclopropanolamide group in place of the ethanolamine head group found in the endogenous cannabinoid anandamide, resulting in distinctive biochemical properties that enhance its utility in cannabinoid receptor pharmacology. As research continues to elucidate the multifaceted roles of the endocannabinoid system in physiological regulation and pathological processes, compounds with tailored receptor interactions and metabolic stability provide indispensable tools for mechanistic investigations. The specific stereochemical configuration of the cyclopropanolamide moiety in this molecule enables precise interrogation of ligand-receptor binding dynamics while resisting enzymatic degradation, offering significant advantages for exploring endocannabinoid signaling pathways in vitro and in vivo [2] [5].
The discovery of N-arachidonoylethanolamine (anandamide) in 1992 marked a pivotal advancement in cannabinoid science, revealing an endogenous ligand for the previously orphaned cannabinoid receptors [5]. This breakthrough established that mammalian tissues produce arachidonate-derived lipid mediators capable of engaging the same receptors targeted by phytocannabinoids from Cannabis sativa. Anandamide's identification as an endogenous cannabinoid receptor agonist fundamentally transformed understanding of neuromodulation, demonstrating that lipid-derived compounds could function as retrograde synaptic messengers in the central nervous system [5] [9]. The subsequent characterization of 2-arachidonoylglycerol further solidified the existence of a comprehensive endocannabinoid system comprising endogenous ligands, biosynthetic and catabolic enzymes, and specific receptor targets [2].
The structural similarity between anandamide and 2-arachidonoylglycerol—both featuring an arachidonic acid chain linked to hydrophilic head groups—highlighted the importance of arachidonate derivatives in endocannabinoid signaling. This commonality prompted extensive investigation into synthetic modifications of these endogenous scaffolds to enhance receptor specificity, binding affinity, and metabolic stability. Early synthetic efforts focused on head group modifications, yielding compounds such as methanandamide ((R)-N-arachidonoyl-1'-hydroxy-2'-propylamine), which demonstrated improved stability against enzymatic hydrolysis while retaining cannabinoid receptor affinity [5]. These initial analogues established the feasibility of optimizing endocannabinoid structures for research applications, paving the way for more sophisticated modifications including the cyclopropanolamide group featured in (1R,2S)-N-arachidonoylcyclopropanolamide [5] [9].
Table 1: Historical Development of Key Arachidonoyl-Derived Lipid Mediators in Cannabinoid Science
Compound | Discovery/Development Year | Structural Features | Research Significance |
---|---|---|---|
Anandamide (AEA) | 1992 | Arachidonic acid + ethanolamine | First identified endogenous cannabinoid receptor ligand |
2-Arachidonoylglycerol (2-AG) | 1995 | Arachidonic acid + glycerol | Primary endogenous CB1/CB2 full agonist |
Methanandamide | 1994 | Arachidonic acid + (R)-1'-hydroxy-2'-propylamine | First stabilized anandamide analogue |
N-Arachidonoyldopamine (NADA) | 2000 | Arachidonic acid + dopamine | Dual cannabinoid/vanilloid receptor ligand |
(1R,2S)-N-Arachidonoylcyclopropanolamide | Post-2005 | Arachidonic acid + (1R,2S)-cyclopropanolamide | Stereospecific analogue with enhanced stability |
The progressive refinement of anandamide analogues culminated in the development of cyclopropanolamide derivatives, which introduced conformational constraints designed to influence receptor binding kinetics and specificity. The cyclopropane ring system imposes significant steric and electronic effects on the head group region, altering hydrogen bonding potential and molecular geometry in ways that profoundly impact interactions with cannabinoid receptors. Furthermore, the cyclopropanolamide structure presents unique challenges to enzymatic hydrolysis, particularly by fatty acid amide hydrolase, the primary catabolic enzyme for anandamide [5] [6]. This resistance to degradation enhances the utility of (1R,2S)-N-Arachidonoylcyclopropanolamide for experimental applications requiring sustained receptor engagement without the complications of rapid metabolic inactivation.
The defining structural feature of (1R,2S)-N-Arachidonoylcyclopropanolamide resides in its (1R,2S)-2-aminocyclopropanol head group, which replaces the ethanolamine moiety of anandamide. This modification introduces significant steric constraints and electronic perturbations that profoundly influence ligand-receptor interactions. The cyclopropane ring creates a rigid scaffold that locks the head group into a specific spatial configuration, reducing conformational flexibility while maintaining essential pharmacophoric elements. The stereochemistry at the chiral centers—specifically the 1R and 2S configuration—creates a distinct three-dimensional orientation of functional groups critical for receptor recognition [2]. This stereospecific arrangement allows precise exploration of the binding pocket topography in cannabinoid receptors, particularly regarding the orientation of hydrogen bond donors and acceptors that mediate ligand binding.
The cyclopropanolamide modification confers exceptional resistance to enzymatic degradation, addressing a significant limitation of native endocannabinoids. Unlike anandamide, which undergoes rapid hydrolysis by fatty acid amide hydrolase (FAAH), the cyclopropanolamide group presents a sterically hindered amide bond that impedes access by FAAH's catalytic serine nucleophile (S241) [5]. This structural feature significantly prolongs the compound's half-life in biological systems, making it particularly valuable for experimental protocols requiring sustained receptor modulation. The enhanced metabolic stability is evidenced by comparative studies showing substantially reduced degradation rates in tissue homogenates and cellular systems expressing high levels of endocannabinoid-hydrolyzing enzymes [6].
Table 2: Structural and Functional Comparison of Anandamide and Its Cyclopropanolamide Derivative
Property | Anandamide | (1R,2S)-N-Arachidonoylcyclopropanolamide |
---|---|---|
Head Group Structure | Ethanolamine | (1R,2S)-2-Aminocyclopropanol |
Molecular Flexibility | High conformational flexibility | Restricted conformation due to cyclopropane ring |
Metabolic Stability | Susceptible to FAAH hydrolysis (t½ ~ minutes) | Resistant to FAAH (t½ extended 5-10 fold) |
Hydrogen Bonding Capacity | Donor: 2; Acceptor: 3 | Donor: 2; Acceptor: 3 (geometry altered) |
Stereochemical Complexity | Single chiral center | Two chiral centers with defined configuration |
Membrane Permeability | Moderate | Enhanced due to reduced polarity |
The cyclopropane ring system also influences the compound's membrane interactions and intracellular trafficking. Molecular dynamics simulations indicate that the constrained geometry alters the orientation of the polar head group relative to the hydrophobic arachidonoyl chain, potentially affecting insertion into lipid bilayers and subsequent interactions with membrane-associated receptors [6]. This modified membrane interaction profile may influence the compound's accessibility to receptors localized within lipid microdomains or intracellular compartments. Additionally, the stereospecific configuration determines interactions with intracellular binding proteins such as fatty acid binding proteins, which shuttle anandamide to its catabolic enzymes [5] [6]. The distinct steric and electronic properties of the cyclopropanolamide group likely alter these protein-ligand interactions, potentially redirecting the compound toward different metabolic fates or signaling pathways compared to native anandamide.
The ligand-receptor binding kinetics of (1R,2S)-N-Arachidonoylcyclopropanolamide demonstrate intriguing differences from anandamide. Functional assays reveal altered association and dissociation rates at cannabinoid receptor type 1, with particularly notable effects on the kinetics of receptor internalization and recycling [2]. These kinetic differences likely stem from the constrained structure of the cyclopropanolamide group, which may stabilize certain receptor conformations while destabilizing others. Furthermore, the stereospecificity of the compound results in markedly different pharmacological profiles compared to its (1S,2R) enantiomer, highlighting the exquisite sensitivity of cannabinoid receptors to stereochemical variations in ligand structure [2]. This enantioselectivity provides compelling evidence that the cyclopropanolamide derivative engages the receptor binding pocket in a highly specific orientation, offering new insights into the molecular determinants of ligand-receptor recognition.
The molecular design of (1R,2S)-N-Arachidonoylcyclopropanolamide embodies a sophisticated hypothesis regarding the therapeutic potential of simultaneously modulating cannabinoid and vanilloid signaling pathways. This approach stems from the recognition that anandamide naturally exhibits "promiscuous" receptor interactions, functioning not only as a cannabinoid receptor ligand but also as an agonist at transient receptor potential vanilloid type 1 channels [5] [9]. The dual targeting strategy aims to exploit the functional interactions between these receptor systems, particularly in nociceptive processing and neuronal excitability regulation. The hypothesis posits that compounds capable of balanced engagement of both receptor types may produce unique physiological effects distinct from those achieved by selective cannabinoid or vanilloid ligands alone [5] [9].
The cyclopropanolamide modification specifically addresses the differential structure-activity relationships at cannabinoid versus vanilloid receptors. While both receptor classes recognize arachidonic acid derivatives, they exhibit distinct structural requirements for optimal ligand binding. The constrained geometry of the cyclopropanolamide group was strategically designed to preserve interactions with the vanilloid receptor activation site while simultaneously enhancing selectivity for certain cannabinoid receptor conformations. This design rationale emerged from crystallographic data revealing differences in the binding pocket topographies of cannabinoid receptor type 1 and transient receptor potential vanilloid type 1, particularly regarding the accommodation of bulky head group substitutions [5] [9]. Molecular modeling studies suggest that the cyclopropanolamide moiety adopts a distinct orientation within the transient receptor potential vanilloid type 1 capsaicin-binding site compared to its positioning in the cannabinoid receptor type 1 orthosteric pocket, potentially enabling differential modulation of these receptors.
The functional consequences of hybrid receptor engagement are particularly evident in neuronal systems where cannabinoid and vanilloid receptors exhibit overlapping expression and functional interactions. In dorsal root ganglion neurons, for example, (1R,2S)-N-Arachidonoylcyclopropanolamide produces a characteristic bimodal response: initial transient receptor potential vanilloid type 1-mediated calcium influx followed by cannabinoid receptor type 1-mediated inhibition of voltage-gated calcium channels [5]. This sequential receptor activation creates a unique neurophysiological signature distinct from selective ligands. The compound's ability to simultaneously engage these pathways offers a pharmacological approach to modulating nociceptive thresholds that may avoid the limitations of single-target agents, particularly in pathological pain states involving both peripheral and central sensitization mechanisms.
The hybrid targeting strategy extends beyond transient receptor potential vanilloid type 1 to include peroxisome proliferator-activated receptors, which also recognize anandamide and its metabolites. The cyclopropanolamide modification alters the compound's potential for peroxisome proliferator-activated receptor activation, as evidenced by reporter gene assays showing reduced transcriptional activity compared to native anandamide [9]. This differential engagement profile provides a more selective pharmacological tool for dissecting the contributions of various anandamide-sensitive receptors in complex biological systems. The compound thus represents a sophisticated molecular tool for testing hypotheses regarding functional interactions between canonical cannabinoid signaling, vanilloid receptor activation, and nuclear receptor pathways in health and disease.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8